molecular formula C4H10N2O B112745 2-Aminobutanamide CAS No. 53726-14-0

2-Aminobutanamide

Cat. No. B112745
CAS RN: 53726-14-0
M. Wt: 102.14 g/mol
InChI Key: HNNJFUDLLWOVKZ-UHFFFAOYSA-N
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Description

2-Aminobutanamide is a chemical compound with the molecular formula C4H10N2O . It is also known as (S)-2-Aminobutyramide .


Synthesis Analysis

The synthesis of (S)-2-aminobutanamide can be achieved using 2-aminobutyric acid as a raw material. The process involves splitting the 2-aminobutyric acid with a chiral reagent to obtain an intermediate (S)-2-aminobutanamide. The amidation is then conducted on the basis of the intermediate to obtain the final product .


Molecular Structure Analysis

The molecular structure of 2-Aminobutanamide consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 102.135 Da .


Physical And Chemical Properties Analysis

2-Aminobutanamide has a density of 1.0±0.1 g/cm^3, a boiling point of 245.7±23.0 °C at 760 mmHg, and a molar refractivity of 27.6±0.3 cm^3 . It also has a polar surface area of 69 Å^2 and a molar volume of 99.4±3.0 cm^3 .

Scientific Research Applications

Biocatalytic Production

2-Aminobutanamide serves as a crucial chiral building block for levetiracetam, a notable pharmaceutical. A study by Tang et al. (2018) explored the biocatalytic production of (S)-2-aminobutanamide using a novel d-aminopeptidase from Brucella sp. This method showed promise for industrial production due to its high activity and enantioselectivity, particularly in the context of pharmaceutical synthesis (Tang et al., 2018).

Synthesis and Biological Evaluation

Kowalczyk et al. (2014) synthesized various 2-substituted 4-aminobutanamide derivatives, evaluating them for their ability to inhibit GABA transport proteins. This research highlighted the potential of these compounds in the development of new therapeutic agents, particularly for neurological disorders such as epilepsy (Kowalczyk et al., 2014).

Pharmaceutical Intermediate Synthesis

Huang Jin-cheng (2011) discussed the synthesis of γ-aminobutanamide, emphasizing its role as a synthetic reagent and pharmaceutical intermediate. The study proposed an approach for industrial-scale production, highlighting the compound's importance in pharmaceutical manufacturing (Huang Jin-cheng, 2011).

Enantiomeric Excess Determination

Jhansi et al. (2019) developed a reverse-phase chiral HPLC method for determining the enantiomeric excess of 2-aminobutanamide, a key starting material for levetiracetam. This method is crucial for ensuring the quality and efficacy of pharmaceutical products (Jhansi et al., 2019).

Comparison of Synthesis Processes

Pang Sujuan (2009) compared different synthesis routes for levetiracetam using (S)-2-aminobutanamide hydrochloride. This comparison is vital for optimizing production methods in the pharmaceutical industry (Pang Sujuan, 2009).

Neurochemical Characterization

Beleboni et al. (2006) isolated a neuroprotective compound from Parawixia bistriata spider venom, which inhibits synaptosomal GABA uptake. This compound, related to 2-aminobutanamide, opens avenues for developing new neuropharmacological tools (Beleboni et al., 2006).

Systems Biocatalysis Approach

Hernández et al. (2017) employed a systems biocatalysis approach combining aldolases and transaminases for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, demonstrating the versatility of 2-aminobutanamide derivatives in biochemical synthesis (Hernández et al., 2017).

Medicinal Chemistry Developments

Das et al. (2016) highlighted the significance of 2-aminothiazoles, a class related to 2-aminobutanamide, in medicinal chemistry. This core structure has been explored for various therapeutic areas, indicating the broader impact of similar compounds in drug discovery (Das et al., 2016).

Safety And Hazards

2-Aminobutanamide is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-aminobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNJFUDLLWOVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347473
Record name DL-2-Aminobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobutanamide

CAS RN

53726-14-0, 7324-11-0
Record name DL-2-Aminobutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-butylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
XL Tang, XF Lu, ZM Wu, RC Zheng, YG Zheng - Journal of biotechnology, 2018 - Elsevier
… was demonstrated as an effective strategy for (S)-2-aminobutanamide … 2-aminobutanamide, indicating its high affinity to the substrate. Kinetic resolution of 300 g/L 2-aminobutanamide …
Number of citations: 11 www.sciencedirect.com
AM King, M De Ryck, R Kaminski… - Journal of medicinal …, 2011 - ACS Publications
… For N′-benzyl 2-aminobutanamide 19 and N-benzyl 2-hydroxybutanamide 22, we synthesized the (R)-configuration, for 21, we prepared the (R,S) and (S)-configurations, and N-…
Number of citations: 19 pubs.acs.org
S Hildenbrand - 2012 - bonndoc.ulb.uni-bonn.de
… and previously prepared (S)-2-aminobutanamide were applied in the presence of sodium … in a reductive amination reaction with (S)-2-aminobutanamide for the preparation of (S)-2-(4-…
Number of citations: 0 bonndoc.ulb.uni-bonn.de
S Liao, H Chen, G Wang, S Wu, Z Yang, W Luo, Z Liu… - Tetrahedron, 2020 - Elsevier
… Then S-2-aminobutanamide (prepared from 6 according to the patent WO2017076738, … According to the synthesis of impurity A and using 2 and R-2-aminobutanamide hydrochloride ((R…
Number of citations: 16 www.sciencedirect.com
R Gong, P Yao, X Chen, J Feng, Q Wu… - …, 2018 - Wiley Online Library
… Valinamide and 2-aminobutanamide have similar structures, but the enzyme had opposite enantioselectivity; this is an interesting result and is worthy of further research. …
M Morita, Y Harada, K Iseki, S Izumi, A Hiraya - Analytical sciences, 2005 - jstage.jst.go.jp
… Further oxidation of 2-Aminobutanamide at the amide carbon … It is noteworthy that 2-Aminobutanamide is a chiral molecule. … both α-ABA and 2-Aminobutanamide were not observed in …
Number of citations: 2 www.jstage.jst.go.jp
S Hildenbrand - 2012 - core.ac.uk
… and previously prepared (S)-2-aminobutanamide were applied in the presence of sodium … in a reductive amination reaction with (S)-2aminobutanamide for the preparation of (S)-2-(4-…
Number of citations: 4 core.ac.uk
Z Wang, C Ke, J Liu - Reaction Chemistry & Engineering, 2023 - pubs.rsc.org
… Brivaracetam 1 contains two chiral centers including a chiral amine moiety from easily available (S)-2-aminobutanamide and a chiral n-propyl moiety at the β position of the …
Number of citations: 0 pubs.rsc.org
Y Lu, R Zhan, B Song, Y Zhou, L Zhu, H Chen… - Chirality, 2022 - Wiley Online Library
… For example, (S)-2-aminobutanamide can be produced from racemic 2-aminobutanamide by a novel d-aminopeptidase from Brucella sp., with a conversion of 50% and enantiomeric …
Number of citations: 1 onlinelibrary.wiley.com
A Schule, A Merschaert, C Szczepaniak… - … Process Research & …, 2016 - ACS Publications
… The condensation of 14 with (S)-2-aminobutanamide 2 was catalyzed with tetrabutylammonium iodide in refluxing isopropyl acetate. The reaction proceeded in 74–78% w/w in situ yield …
Number of citations: 33 pubs.acs.org

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